Fmoc-p-Bz-D-Phe-OH

Description

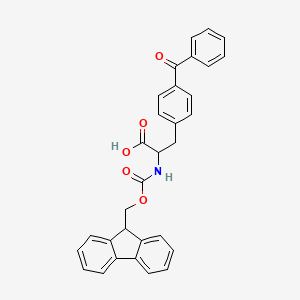

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBJKCXNRQOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-p-Bz-D-Phe-OH: A Tool for Unraveling Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a synthetic amino acid derivative, has emerged as a powerful tool in chemical biology and drug discovery. Its unique photochemical properties make it an invaluable molecular probe for elucidating protein-protein interactions, a fundamental aspect of virtually all cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in photoaffinity labeling to map the intricate networks of cellular signaling.

Chemical Structure and Properties

This compound incorporates three key chemical moieties: the D-isomer of phenylalanine, a benzophenone group at the para position of the phenyl ring, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. The D-configuration provides resistance to enzymatic degradation, enhancing the in-vivo stability of peptides incorporating this amino acid. The benzophenone group serves as a photoactivatable crosslinking agent, while the Fmoc group allows for its straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 491.53 g/mol | --INVALID-LINK-- |

| CAS Number | 117666-97-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Data not available for the D-isomer. The related L-isomer has a melting point of 180-187 °C. | --INVALID-LINK-- |

| Optical Rotation | Data not available for the D-isomer. The L-isomer, Fmoc-p-Bz-L-Phe-OH, has a specific rotation of [α]²⁵/D between -31.0 and -27.0° (c=1 in DMF). It is expected that the D-isomer will have a similar magnitude with a positive rotation. | --INVALID-LINK-- |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at 2-8°C. | --INVALID-LINK-- |

Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons from the fluorenyl, benzoyl, and phenyl groups; signals corresponding to the α- and β-protons of the phenylalanine backbone; and protons of the Fmoc protecting group. |

| ¹³C NMR | Carbonyl carbons from the carboxylic acid, amide, and ketone; aromatic carbons; and aliphatic carbons from the amino acid backbone and the Fmoc group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (carboxylic acid, amide, ketone), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Application in Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling (PAL), a powerful technique to identify and map direct binding partners of a molecule of interest within a complex biological system.[1] The benzophenone moiety, upon irradiation with UV light (typically around 350-365 nm), forms a reactive triplet diradical. This highly reactive species can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners.[1][2]

General Workflow for Photoaffinity Labeling

The following diagram illustrates a typical workflow for a photoaffinity labeling experiment to identify protein-protein interactions.

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) or HATU (0.95 equivalents) in the presence of a base like DIPEA (2 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photoaffinity Labeling Protocol

This protocol provides a general framework for using a peptide probe containing p-benzoyl-D-phenylalanine to identify interacting proteins in a cell lysate.

Materials:

-

Purified peptide probe containing p-Bz-D-Phe.

-

Cell lysate or purified protein sample.

-

UV lamp (365 nm).

-

SDS-PAGE reagents and equipment.

-

Western blotting or mass spectrometry equipment for analysis.

Protocol:

-

Incubation: Incubate the peptide probe with the cell lysate or protein sample at a suitable concentration and for an appropriate time to allow for binding. This step may require optimization.

-

UV Irradiation: Irradiate the sample with UV light at 365 nm on ice for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.

-

Analysis:

-

SDS-PAGE and Western Blotting: Analyze the irradiated sample by SDS-PAGE. The formation of a higher molecular weight band corresponding to the peptide probe crosslinked to its binding partner can be detected by Western blotting if an antibody against the target protein or a tag on the peptide is available.

-

Mass Spectrometry: For unbiased identification of interacting partners, the crosslinked complex can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry. Alternatively, if the peptide probe contains an affinity tag (e.g., biotin), the crosslinked complexes can be enriched before digestion and mass spectrometry analysis.

-

Elucidating Signaling Pathways: A Case Study with GPCRs

While a specific signaling pathway elucidated solely with this compound is not prominently documented, the broader application of p-benzoyl-phenylalanine (Bpa) in studying G protein-coupled receptor (GPCR) signaling provides a relevant conceptual framework. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Understanding their interaction with intracellular signaling partners like G proteins is a major focus of drug discovery.

The following diagram illustrates a hypothetical signaling pathway and how a Bpa-containing peptide probe could be used to map the interaction between a GPCR and a G protein.

In this hypothetical scenario, a peptide derived from a G protein and containing p-Bz-D-Phe is used as a probe. Upon binding to the GPCR and subsequent UV irradiation, the probe would form a covalent bond with the interacting residues on the GPCR. This allows for the precise identification of the binding interface, providing valuable insights into the mechanism of GPCR activation and signaling.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. Its straightforward incorporation into peptides via standard SPPS and its efficient photo-crosslinking properties make it an ideal choice for researchers aiming to map interaction interfaces and identify novel binding partners. The application of this and similar photoactivatable amino acids will continue to be instrumental in advancing our understanding of complex biological systems and in the development of new therapeutic strategies.

References

The Application of Fmoc-p-benzoyl-D-phenylalanine-OH in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-p-benzoyl-D-phenylalanine-OH is a cornerstone reagent in contemporary biochemical and pharmaceutical research, primarily utilized as a photo-activatable crosslinking agent. This unnatural amino acid, incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS), enables the precise mapping of molecular interactions, offering invaluable insights into protein-protein and protein-nucleic acid interactions. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its utility in research and drug development.

Core Application: Photo-Affinity Labeling

The benzophenone moiety of p-benzoyl-D-phenylalanine (Bpa) is chemically inert until activated by UV light. Upon irradiation at approximately 360-365 nm, the benzophenone group transitions to a reactive triplet state. This excited state can abstract a hydrogen atom from a neighboring C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing peptide and its interacting partner. This "zero-length" crosslinking provides high-resolution information about the proximity of interacting molecules.

Quantitative Data on Crosslinking Efficiency

The efficiency of photo-crosslinking can be influenced by various factors, including the specific amino acid residues at the interaction interface and the local environment. The following table summarizes comparative crosslinking yields of p-benzoylphenylalanine (pBpa) and its halogenated derivatives, demonstrating the potential for optimizing crosslinking efficiency.

| Photo-Crosslinker | Relative Fold Change in Crosslinking Yield |

| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |

| 3-Cl-pBpa | 30.0 |

| 4-CF3-pBpa | 23.0 |

| 3-CF3-pBpa | 49.0 |

Data adapted from a study on the in vitro crosslinking of the Med25-VP16 protein-protein interaction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Bpa-Containing Peptide

This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-p-benzoyl-D-phenylalanine-OH into a peptide sequence.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-p-benzoyl-D-phenylalanine-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Incorporation of Fmoc-p-benzoyl-D-phenylalanine-OH: Follow the same coupling procedure as in step 3, using Fmoc-p-benzoyl-D-phenylalanine-OH. Due to its bulkiness, the coupling time may need to be extended to 4 hours or overnight.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking of a Bpa-Containing Peptide with its Target Protein

This protocol describes a general procedure for photo-crosslinking a purified Bpa-containing peptide with its target protein in vitro.

Materials:

-

Purified Bpa-containing peptide

-

Purified target protein

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp with an emission maximum at 365 nm (e.g., a hand-held UV lamp or a crosslinker instrument)

-

Microcentrifuge tubes or a 96-well plate

-

SDS-PAGE loading buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution containing the Bpa-containing peptide and the target protein in PBS at desired concentrations (typically in the low micromolar range).

-

Prepare a negative control sample without the Bpa-containing peptide and another control sample that will not be exposed to UV light.

-

-

UV Irradiation:

-

Place the samples in a 96-well plate or open microcentrifuge tubes on ice.

-

Position the UV lamp as close as possible to the samples.

-

Irradiate the samples with 365 nm UV light for a predetermined time (typically ranging from 10 minutes to 2 hours). The optimal irradiation time should be determined empirically.

-

-

Quenching (Optional): The reaction can be quenched by adding a free radical scavenger, such as dithiothreitol (DTT), to the reaction mixture.

-

Analysis:

-

Add SDS-PAGE loading buffer to the samples.

-

Analyze the crosslinking products by SDS-PAGE and visualize by Coomassie staining or Western blotting. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein conjugate.

-

Analysis of Crosslinked Products by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the crosslinked peptides and the site of crosslinking.

Procedure:

-

In-gel Digestion:

-

Excise the band corresponding to the crosslinked conjugate from the SDS-PAGE gel.

-

Destain the gel piece.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins in-gel with a protease such as trypsin overnight.

-

-

Peptide Extraction: Extract the peptides from the gel piece.

-

LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS data against a database containing the sequences of both the peptide and the target protein to identify the crosslinked peptides. The software will identify peptide pairs that are covalently linked and pinpoint the site of modification on the target protein.

Case Study: Elucidating the Neuropeptide Y2 Receptor (Y2R) Signaling Pathway

Fmoc-p-benzoyl-D-phenylalanine-OH has been instrumental in studying the interactions of neuropeptides with their G protein-coupled receptors (GPCRs). For instance, a Bpa-containing analog of Neuropeptide Y (NPY) was used to probe its binding to the Y2 receptor.

Experimental Approach:

-

A Bpa residue was incorporated into the NPY peptide at a specific position using SPPS.

-

The Bpa-NPY analog was incubated with cells expressing the Y2R.

-

Upon UV irradiation, the Bpa-NPY covalently crosslinked to the Y2R.

-

The crosslinked complex was isolated and digested, and the crosslinked fragments were identified by mass spectrometry.

This approach allowed researchers to map the binding pocket of NPY on the Y2R, providing crucial structural information for understanding receptor activation and for the rational design of novel therapeutics targeting this signaling pathway.

Conclusion

Fmoc-p-benzoyl-D-phenylalanine-OH is an indispensable tool for researchers seeking to dissect the intricacies of molecular interactions. Its application in photo-affinity labeling, facilitated by robust SPPS protocols, provides a powerful method for capturing transient and stable interactions in a site-specific manner. The ability to precisely map these interactions is critical for fundamental biological research and for the development of targeted therapeutics. The detailed protocols and workflows presented in this guide offer a practical framework for the successful implementation of this technology in the laboratory.

A Technical Guide to the Synthesis and Purification of Fmoc-p-Bz-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a photoactivatable cross-linking agent into peptides.[1]

Introduction

This compound is a derivative of the non-essential amino acid D-phenylalanine, featuring a photolabile benzoylphenylalanine (Bpa) moiety. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy.[2][3][4] The Fmoc group is base-labile, offering orthogonal protection to the acid-labile side-chain protecting groups, which simplifies the synthesis of complex peptides.[2][3] The incorporation of D-amino acids like D-phenylalanine can enhance the enzymatic stability and modify the pharmacokinetic properties of synthetic peptides.[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₅NO₅ | |

| Molecular Weight | 491.53 g/mol | |

| Appearance | White to slight yellow or beige powder | |

| Assay (HPLC) | ≥98.0% | |

| Optical Rotation [α]25/D | -31.0 to -27.0 ° (c=1 in DMF) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of p-benzoyl-D-phenylalanine with the Fmoc group. A general and widely used method for this transformation is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7]

Experimental Protocol: Synthesis

Materials:

-

p-benzoyl-D-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Hexane

Procedure:

-

Dissolve p-benzoyl-D-phenylalanine (1.0 eq) in a 1 M sodium carbonate solution (3.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-Cl (1.0 eq) in 1,4-dioxane dropwise to the stirred amino acid solution over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of 5-6 with 1 M HCl.

-

A white precipitate of this compound will form.

-

Filter the suspension and wash the residue with water and then with hexane.

-

Dry the product in a vacuum desiccator to yield the final product.

A general workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude this compound is essential to ensure high purity for successful peptide synthesis. Common purification methods include recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds.

Materials:

-

Crude this compound

-

Toluene

Procedure:

-

Place the crude this compound in a flask.

-

Add toluene (e.g., 6 mL per gram of crude product).

-

Heat the mixture to 50°C and stir for 1 hour to dissolve the solid.

-

Cool the solution to room temperature (around 30°C) and continue stirring for 2 hours to allow for crystallization.

-

Filter the crystals and wash with cold toluene.

-

Dry the purified product under vacuum at 50°C.

A diagram illustrating the purification workflow is provided below:

Caption: General workflow for the purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc and benzoylphenylalanine moieties. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺, [M+Na]⁺). |

| HPLC | A single major peak indicating high purity (typically >98%). |

| FT-IR | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable tool for preparing photoactivatable peptide-based affinity probes. The benzoylphenylalanine residue, upon photolysis at 366 nm, generates a biradical that can form covalent cross-links with interacting proteins, particularly with amino acids containing C-H bonds like leucine, valine, and methionine.

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol.

General SPPS Cycle for Incorporating this compound

The following diagram illustrates the key steps in an SPPS cycle for adding this compound to a growing peptide chain on a solid support.

Caption: A typical cycle for incorporating this compound in SPPS.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and purification of this compound. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful preparation and application of this important photoactivatable amino acid derivative. Adherence to rigorous purification and characterization steps is crucial for obtaining high-quality material suitable for the synthesis of complex and well-defined peptides.

References

An In-depth Technical Guide to the Photoreactive Properties of p-Benzoyl-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Benzoyl-L-phenylalanine (BPA) is a photoreactive, unnatural amino acid that has become an indispensable tool for elucidating protein-protein and protein-nucleic acid interactions in their native cellular environments.[1][2][3][4][5][6] Its unique ability to be genetically encoded into proteins at specific sites and subsequently activated by UV light to form covalent cross-links with interacting partners provides a powerful method for capturing transient and stable biomolecular interactions.[1][2][5][6] This technical guide provides a comprehensive overview of the photoreactive properties of BPA, detailed experimental protocols for its use, and examples of its application in mapping signaling pathways.

Core Photoreactive Properties of p-Benzoyl-Phenylalanine

The utility of BPA as a photo-crosslinker stems from the photochemistry of its benzophenone moiety. Upon irradiation with UV light in the 350-365 nm range, the benzophenone carbonyl group undergoes an n to π* electronic transition, forming a reactive triplet diradical species.[1][5] This excited state is capable of abstracting a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent carbon-carbon bond between BPA and its interacting partner.[1][5] A key advantage of BPA is that if a suitable C-H bond is not in close proximity, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the probability of a successful cross-linking event.[1][5]

Quantitative Photoreactive Data

The efficiency of BPA-mediated photo-crosslinking is influenced by its molar absorptivity and quantum yield. The following table summarizes these key quantitative parameters.

| Parameter | Value | Reference |

| Molar Absorptivity (εmax) | < 300 M-1cm-1 | [1][5] |

| Quantum Yield (Φ) | 0.05 - 0.4 | [1][5] |

| Activation Wavelength | 350 - 365 nm | [1][5] |

Experimental Protocols

Site-Specific Incorporation of p-Benzoyl-Phenylalanine

The site-specific incorporation of BPA into a protein of interest is typically achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts BPA instead of terminating translation.

1. Plasmid Preparation:

-

The gene of interest is cloned into an appropriate expression vector.

-

Site-directed mutagenesis is used to introduce an amber codon (TAG) at the desired position for BPA incorporation.

-

A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., from Methanocaldococcus jannaschii) and its cognate suppressor tRNA (tRNACUA) is required.

2. Transformation and Expression in E. coli:

-

Chemically competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the expression plasmid containing the gene of interest with the amber codon and the plasmid encoding the synthetase/tRNA pair.

-

A single colony is used to inoculate a starter culture in a minimal medium (e.g., M9) supplemented with appropriate antibiotics.

-

The starter culture is then used to inoculate a larger volume of minimal medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

The culture is supplemented with 1 mM BPA.

-

Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to ensure proper protein folding.

3. Protein Purification:

-

Cells are harvested by centrifugation and lysed.

-

The protein containing BPA is purified using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

In Vivo Photo-Crosslinking

1. Sample Preparation:

-

The purified protein containing BPA is incubated with its potential interacting partner(s) in a suitable buffer.

-

For in vivo cross-linking in cell culture, cells expressing the BPA-containing protein are grown to the desired density.

2. UV Irradiation:

-

The sample is placed in a UV-transparent container (e.g., quartz cuvette or on a petri dish).

-

The sample is irradiated with UV light at 365 nm. A handheld UV lamp or a specialized cross-linking instrument can be used.

-

Irradiation time can vary from a few minutes to an hour, depending on the specific interaction and experimental setup. The sample should be kept cool during irradiation to prevent denaturation.

3. Analysis of Cross-Linked Products:

-

SDS-PAGE and Western Blotting: The cross-linked sample is resolved by SDS-PAGE. The formation of a higher molecular weight band corresponding to the cross-linked complex can be visualized by Coomassie staining or by Western blotting using antibodies against the proteins of interest.

-

Mass Spectrometry: To identify the cross-linked partner and the site of cross-linking, the higher molecular weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.

Visualization of Signaling Pathways and Experimental Workflows

Photochemical Activation and Cross-Linking Mechanism of p-Benzoyl-Phenylalanine

Caption: Photochemical activation of BPA leading to covalent cross-linking.

General Experimental Workflow for BPA-Mediated Photo-Crosslinking

Caption: A typical workflow for BPA-based photo-crosslinking experiments.

Elucidating GPCR-Arrestin Interactions using BPA

BPA has been instrumental in studying the transient and dynamic interactions between G protein-coupled receptors (GPCRs) and β-arrestins, which are crucial for signal termination and initiation of downstream signaling.[2][7] By incorporating BPA into different positions within the β-arrestin protein, researchers can map the specific residues that come into close proximity with the activated GPCR.

Caption: Mapping GPCR-β-Arrestin interaction using BPA photo-crosslinking.

Mapping EGF Receptor-Grb2 Interaction

The interaction between the epidermal growth factor (EGF) receptor and the adaptor protein Grb2 is a critical step in activating downstream signaling pathways like the Ras-MAPK cascade. BPA has been used to capture this transient interaction and identify the specific domains involved.[1]

Caption: Capturing the EGFR-Grb2 interaction using BPA.

Conclusion

p-Benzoyl-L-phenylalanine has revolutionized the study of biomolecular interactions. Its ability to be site-specifically incorporated into proteins and to form covalent cross-links upon photoactivation provides an unparalleled tool for mapping interaction interfaces and capturing transient complexes in their native cellular context. The methodologies outlined in this guide, coupled with the illustrative examples of their application in dissecting signaling pathways, underscore the power and versatility of BPA in modern biochemical and cell biological research. As our understanding of the intricate networks of protein interactions continues to grow, the use of photoreactive amino acids like BPA will undoubtedly play an increasingly vital role in unraveling the complexities of cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-p-Bz-D-Phe-OH: A Tool for Elucidating Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH), a photo-reactive amino acid analog. It is an invaluable tool for covalently trapping protein-protein and peptide-receptor interactions, thereby stabilizing transient interactions for detailed study. This document covers its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its use in photo-affinity labeling experiments.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid D-phenylalanine. It is modified with two key functional groups: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection during peptide synthesis, and a photo-activatable benzophenone moiety on the phenyl ring.

| Property | Value | Reference |

| CAS Number | 117666-96-3 | [Source 5] |

| Molecular Formula | C₃₁H₂₅NO₅ | [Source 5] |

| Molecular Weight | 491.53 g/mol | [Source 5] |

| Appearance | White to off-white powder | [Source 5] |

| Purity | ≥98.0% (HPLC) | [Source 5] |

| Storage Temperature | 2-8°C | [Source 5] |

| Solubility | Soluble in DMF | [Source 5] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a definitive, publicly available protocol for the D-isomer is not widespread, a general synthetic strategy can be outlined based on the synthesis of similar compounds and standard organic chemistry techniques. The key steps involve the formation of the benzoylphenylalanine core, followed by Fmoc protection.

A plausible synthetic route is as follows:

-

Friedel-Crafts Acylation: The synthesis typically begins with a Friedel-Crafts acylation of a suitable phenylalanine precursor or a related aromatic compound to introduce the benzoyl group at the para position of the phenyl ring.

-

Enantioselective Synthesis or Resolution: To obtain the D-enantiomer, either an asymmetric synthesis approach is employed, or a racemic mixture of p-benzoylphenylalanine is synthesized and then resolved into its constituent enantiomers.

-

Fmoc Protection: The final step is the protection of the α-amino group with the Fmoc moiety. This is typically achieved by reacting the D-p-benzoylphenylalanine with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Applications in Research and Drug Development

The primary application of this compound is in the field of chemical biology and drug discovery as a photo-affinity labeling probe. [Source 11] Its incorporation into peptides allows for the elucidation of binding partners and interaction sites.

-

Mapping Protein-Protein Interactions: Peptides synthesized with this compound can be used to identify and map the binding sites of protein-protein interactions. Upon UV irradiation, the benzophenone group forms a covalent bond with nearby amino acid residues of the interacting protein. [Source 8]

-

Elucidating Peptide-Receptor Interactions: In drug development, understanding how a peptide therapeutic binds to its receptor is crucial. By incorporating this photo-reactive amino acid, the transient interaction between the peptide and its receptor can be permanently captured, allowing for detailed structural and functional studies.

-

Target Identification and Validation: For bioactive peptides with unknown mechanisms of action, photo-affinity labeling can be a powerful tool to identify their cellular binding partners and targets.

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. [Source 12, 17]

Materials:

-

This compound

-

Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HATU, 2.95 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Continue the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

Photo-Affinity Labeling Protocol

This protocol outlines the general steps for using a peptide containing p-benzoyl-D-phenylalanine to cross-link with its binding partner.

Materials:

-

Purified peptide containing p-Bz-D-Phe

-

Purified target protein or cell lysate

-

Binding buffer appropriate for the interaction

-

UV lamp with an emission maximum around 360-366 nm [Source 5, 6]

-

SDS-PAGE analysis reagents

-

Western blotting or mass spectrometry equipment for analysis

Procedure:

-

Binding Reaction: Incubate the p-Bz-D-Phe-containing peptide with its putative binding partner in a suitable binding buffer. The concentrations should be optimized based on the expected binding affinity. Perform this step in the dark or under minimal light to prevent premature photo-activation.

-

UV Irradiation: Expose the sample to UV light at a wavelength of approximately 360-366 nm. [Source 5, 6] The irradiation time can vary from a few minutes to a couple of hours and needs to be optimized for the specific interaction. [Source 1]

-

Analysis of Cross-linking:

-

Analyze the reaction mixture by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the molecular weight of the peptide-protein complex.

-

The identity of the cross-linked protein can be confirmed by Western blotting using an antibody against the target protein or by excising the band from the gel and analyzing it by mass spectrometry.

-

Quantitative Data

| Photo-activatable Amino Acid Analog | Relative Cross-linking Yield (Fold change compared to pBpa) |

| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |

| 4-Trifluoromethyl-pBpa | ~23 |

| 3-Fluoro-pBpa | ~2.5 |

| 4-Fluoro-pBpa | ~3.5 |

| 3-Chloro-pBpa | ~4.5 |

| 4-Chloro-pBpa | ~7.0 |

| 3-Bromo-pBpa | ~5.0 |

| 4-Bromo-pBpa | ~10.0 |

| Data adapted from a study on halogenated pBpa analogs. [Source 2, 6] |

Visualizations

Experimental Workflow for Photo-Affinity Labeling

Caption: Workflow for a typical photo-affinity labeling experiment.

Mechanism of Photo-Activated Cross-linking

Caption: Mechanism of covalent bond formation upon UV activation.

An In-depth Technical Guide to Photo-Crosslinking Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-crosslinking amino acids (pcAAs), powerful tools for elucidating biomolecular interactions within their native cellular context. By enabling the formation of covalent bonds upon photoactivation, pcAAs allow for the capture of transient and weak interactions that are often missed by traditional biochemical methods. This technology is invaluable for mapping protein-protein interaction networks, identifying drug targets, and understanding the structural dynamics of protein complexes.

Core Concepts and Mechanisms of Action

Photo-crosslinking amino acids are unnatural amino acids that incorporate a photoreactive moiety.[1] These amino acids can be incorporated into peptides and proteins either through solid-phase peptide synthesis or by leveraging the cell's own translational machinery.[2][3] Upon exposure to UV light of a specific wavelength, the inert photoreactive group is converted into a highly reactive intermediate species that can form a covalent bond with a nearby molecule.[4][5] This process effectively "freezes" the interaction, allowing for subsequent identification and characterization.

The three most commonly used classes of photo-crosslinking amino acids are based on aryl azides, benzophenones, and diazirines. Each possesses distinct photochemical properties, reactivity, and applications.

Aryl Azides

Aryl azides are the most traditional class of photo-crosslinkers.[6] Upon UV irradiation, they form a highly reactive nitrene intermediate.[7] This nitrene can then insert into C-H and N-H bonds or react with nucleophiles.[7] Nitrophenyl azides are generally preferred over simple phenyl azides as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples.[6]

Benzophenones

Benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are activated by UV light (around 350-360 nm) to form a triplet ketone.[8] This excited state can abstract a hydrogen atom from a C-H bond to form a covalent C-C bond.[8] A key advantage of benzophenones is their relative stability and the fact that the excited state can relax back to the ground state if no suitable reaction partner is in proximity, allowing for repeated excitation and potentially higher crosslinking yields.[8]

Diazirines

Diazirines are a newer class of photo-crosslinkers that are gaining popularity due to their small size and high reactivity.[6] Upon activation with UV light (around 350-360 nm), they form a reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, O-H, and N-H.[2][9] Their small size minimizes potential steric hindrance and disruption of the native protein structure and interactions.[2][9]

Quantitative Data on Photo-Crosslinking Amino Acids

The selection of a photo-crosslinking amino acid depends on the specific application and experimental conditions. The following tables summarize key quantitative data for the different classes of pcAAs.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Half-life of Intermediate | Key Features |

| Aryl Azide | ||||

| Phenyl Azide | 254 - 275[6] | Nitrene | ns - µs[10] | Requires short-wavelength UV, potentially damaging.[6] |

| Nitrophenyl Azide | 300 - 460[6] | Nitrene | ns - µs[10] | Activated by less damaging, longer wavelength UV.[6] |

| Benzophenone | 350 - 360[8] | Triplet Ketone | ns - µs[10] | Chemically stable, can be repeatedly excited.[8] |

| Diazirine | 350 - 360[2] | Carbene | ns - µs[10] | Small size, highly reactive, stable in various conditions.[2][9] |

Experimental Protocols

The successful application of photo-crosslinking amino acids relies on robust experimental design and execution. Below are detailed methodologies for key experiments.

Incorporation of Photo-Crosslinking Amino Acids

3.1.1. Site-Specific Incorporation via Genetic Code Expansion

This method allows for the precise placement of a pcAA at a specific site within a protein.[3]

-

Materials:

-

Expression vector for the protein of interest containing an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired pcAA (e.g., pBpa-tRNA synthetase/tRNA).[11]

-

Competent E. coli or mammalian cells for protein expression.

-

Cell culture medium.

-

The desired photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine).[11]

-

-

Protocol:

-

Co-transform the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair into the expression host cells.

-

Culture the transformed cells in a suitable medium.

-

Induce protein expression according to the specific expression system.

-

Simultaneously, supplement the culture medium with the photo-crosslinking amino acid to a final concentration of 1-2 mM.

-

Continue cell culture to allow for protein expression and incorporation of the pcAA.

-

Harvest the cells and purify the protein of interest using standard chromatography techniques.

-

3.1.2. Residue-Specific Incorporation via Metabolic Labeling

This approach results in the stochastic replacement of a specific natural amino acid with its photo-activatable analog throughout the proteome.[3]

-

Materials:

-

Photo-activatable amino acid analogs (e.g., Photo-L-Leucine, Photo-L-Methionine).[6]

-

Mammalian or bacterial cells.

-

Culture medium deficient in the corresponding natural amino acid (e.g., leucine- and methionine-free medium).

-

Standard cell culture reagents.

-

-

Protocol:

-

Culture cells in the amino acid-deficient medium for a short period to deplete intracellular stores of the natural amino acid.

-

Supplement the medium with the photo-activatable amino acid analog.

-

Continue to culture the cells, allowing the translational machinery to incorporate the analog into newly synthesized proteins.[6]

-

Proceed with the in vivo crosslinking experiment.

-

In Vivo Photo-Crosslinking

-

Materials:

-

Cells expressing the protein of interest containing the pcAA.

-

UV lamp with the appropriate wavelength for activating the specific pcAA.[6]

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

-

Protocol:

-

Wash the cells with ice-cold PBS to remove culture medium.

-

Irradiate the cells with UV light for a predetermined duration (typically 5-30 minutes) on ice. The optimal irradiation time should be determined empirically.

-

Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

The resulting lysate containing the crosslinked protein complexes is now ready for downstream analysis.

-

Analysis of Crosslinked Complexes by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the crosslinked proteins and mapping the interaction sites.[4]

-

Materials:

-

Purified crosslinked protein complexes.

-

SDS-PAGE equipment and reagents.

-

In-gel digestion kit (e.g., with trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]

-

Bioinformatics software for crosslink analysis.

-

-

Protocol:

-

Separate the crosslinked protein complexes by SDS-PAGE.

-

Excise the gel band corresponding to the crosslinked complex.

-

Perform in-gel digestion of the proteins using a protease such as trypsin.

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by LC-MS/MS.

-

Use specialized software to identify the crosslinked peptides and map the sites of interaction.

-

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows in photo-crosslinking chemistry.

Caption: General experimental workflow for photo-crosslinking studies.

Caption: Photoactivation mechanisms of common photo-crosslinkers.

Caption: Mapping a signaling pathway using photo-crosslinking.

Applications in Drug Development

Photo-crosslinking amino acids are increasingly being utilized in the field of drug development for several key applications:

-

Target Identification and Validation: By incorporating a photoreactive group into a small molecule drug candidate, researchers can covalently link the drug to its protein target within a complex cellular lysate or even in living cells.[4] This allows for the unambiguous identification of the drug's binding partners.

-

Binding Site Mapping: Photo-crosslinking can be used to pinpoint the exact binding site of a drug on its target protein.[4] This information is crucial for understanding the mechanism of action and for structure-based drug design.

-

Screening for Off-Target Effects: Photo-affinity labeling can help identify unintended "off-target" interactions of a drug candidate, which is a critical step in assessing potential toxicity and side effects.[12]

-

Characterizing Protein-Protein Interaction Modulators: For drugs that are designed to disrupt or stabilize protein-protein interactions, photo-crosslinking can be used to confirm their mode of action and to study the dynamics of the targeted protein complex.

References

- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 2. Bot Detection [iris-biotech.de]

- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pnas.org [pnas.org]

- 9. Bot Detection [iris-biotech.de]

- 10. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Protein Interactions: An In-depth Technical Guide to the Benzophenone Moiety in Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The study of protein interactions is paramount to understanding cellular processes and developing novel therapeutics. The transient and dynamic nature of these interactions, however, presents a significant challenge to researchers. The incorporation of unnatural amino acids (UAAs) containing a benzophenone moiety has emerged as a powerful tool to overcome this obstacle. This in-depth technical guide provides a comprehensive overview of the use of benzophenone-containing UAAs, with a focus on p-benzoyl-L-phenylalanine (Bpa), for photo-crosslinking studies to elucidate protein-protein and protein-nucleic acid interactions.

The Benzophenone Moiety: A Photoactivatable Crosslinking Tool

The benzophenone group is a highly effective photo-crosslinking agent due to its unique photochemical properties. Upon excitation with long-wavelength UV light (typically around 350-365 nm), the benzophenone carbonyl group transitions to an excited triplet state, forming a diradical.[1] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond within a proximity of approximately 10 Å, leading to the formation of a stable, covalent carbon-carbon bond.[2] This "zero-length" crosslink permanently captures interacting molecules, allowing for their subsequent identification and analysis.

A key advantage of benzophenone is its relative stability and inertness in the absence of UV light, allowing for its site-specific incorporation into proteins without significantly perturbing their structure or function.[3] Furthermore, if a suitable hydrogen donor is not in close proximity, the excited benzophenone can revert to its ground state, allowing for repeated excitation until a crosslinking event occurs.[1]

Site-Specific Incorporation of Benzophenone Unnatural Amino Acids

The power of benzophenone-mediated photo-crosslinking lies in its ability to be targeted to specific locations within a protein of interest. This is achieved through the expansion of the genetic code, a technique that allows for the incorporation of unnatural amino acids in response to a nonsense codon, typically the amber stop codon (TAG).[3]

This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is engineered to specifically recognize and charge the benzophenone-containing UAA (like pBpa) onto its cognate suppressor tRNA. This charged tRNA then delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain at the position of the amber codon.[3]

Quantitative Data on Benzophenone-Mediated Crosslinking

The efficiency of photo-crosslinking and the binding affinity of the modified protein are critical parameters in these experiments. While comprehensive, standardized databases are still emerging, the following tables summarize representative quantitative data from published studies.

Table 1: Relative Photo-Crosslinking Yields of pBpa and its Analogs

| Unnatural Amino Acid | Relative Crosslinking Yield (Fold Change vs. pBpa) | Interacting Proteins | Reference |

| p-benzoyl-L-phenylalanine (pBpa) | 1.0 | Med25-VP16 | [4] |

| 3-CF3-pBpa | 49 | Med25-VP16 | [4] |

| 3-Cl-pBpa | 30 | Med25-VP16 | [4] |

| 4-CF3-pBpa | 23 | Med25-VP16 | [4] |

Table 2: Binding Affinities of pBpa-Containing Proteins

| Protein | Interaction Partner | Kd (nM) | Experimental Method | Reference |

| scFv Antibody (Wild-type) | Antigen | 1.5 | Microarray | [5] |

| scFv Antibody (with pBpa) | Antigen | 2.3 | Microarray | [5] |

| VP16 (with pBpa at F442) | Med25 | ~2-3 fold weaker than native | ELISA | [4] |

Table 3: Mass Spectrometry Analysis of a pBpa Cross-linked Protein Complex

This table presents identified cross-linked sites between Calmodulin (CaM) and a peptide (M13) containing pBpa at position 4.

| Cross-linked Residue in CaM | Cross-linked Peptide | MS Method | Reference |

| Met144/145 | M13 (with Bpa4) | MALDI-TOF | [6] |

| Met124 | M13 (with Bpa4) | MALDI-TOF | [6] |

| Met71/72 | M13 (with Bpa4) | MALDI-TOF | [6] |

| Met51 | M13 (with Bpa4) | MALDI-TOF | [6] |

| Met36 | M13 (with Bpa4) | MALDI-TOF | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving benzophenone unnatural amino acids.

Site-Specific Incorporation of p-benzoyl-L-phenylalanine (pBpa) in Mammalian Cells

This protocol outlines the general steps for incorporating pBpa into a target protein in mammalian cells using an expanded genetic code system.

Materials:

-

Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.

-

Expression vector for the orthogonal pBpa-specific aminoacyl-tRNA synthetase (pBpaRS) and its cognate suppressor tRNA.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium and supplements.

-

p-benzoyl-L-phenylalanine (pBpa) solution.

-

Transfection reagent.

Procedure:

-

Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.

-

Transfection: Co-transfect the cells with the expression vectors for the target protein and the pBpaRS/tRNA pair using a suitable transfection reagent.

-

Supplementation with pBpa: After transfection, supplement the cell culture medium with a final concentration of 1 mM pBpa.

-

Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the pBpa-containing protein.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

-

Verification of Incorporation: Confirm the incorporation of pBpa by Western blot analysis (detecting the full-length protein) and mass spectrometry (confirming the mass shift corresponding to pBpa incorporation).[3]

In Vivo Photo-Crosslinking

This protocol describes the steps for inducing covalent crosslinks between the pBpa-containing protein and its interacting partners within living cells.

Materials:

-

Cells expressing the pBpa-containing protein of interest.

-

UV lamp with a peak output at 365 nm.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation: Wash the cells expressing the pBpa-containing protein with cold PBS.

-

UV Irradiation: Expose the cells to UV light (365 nm) on ice for a predetermined amount of time (typically 15-60 minutes). The optimal irradiation time should be determined empirically for each system.

-

Cell Lysis: Immediately after irradiation, lyse the cells to extract the cross-linked protein complexes.

-

Analysis of Crosslinking: Analyze the cross-linked products by SDS-PAGE and Western blotting. Cross-linked complexes will appear as higher molecular weight bands.

Identification of Cross-linked Products by Mass Spectrometry

This protocol provides a general workflow for identifying the cross-linked proteins and the specific sites of interaction using mass spectrometry.

Materials:

-

Cross-linked protein sample.

-

SDS-PAGE equipment and reagents.

-

In-gel digestion kit (containing trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Database search software (e.g., Mascot, Sequest).

Procedure:

-

Protein Separation: Separate the cross-linked protein complexes by SDS-PAGE.

-

In-Gel Digestion: Excise the gel band corresponding to the cross-linked complex and perform in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Database Search: Use specialized software to search the acquired MS/MS data against a protein database. The software will identify the cross-linked peptides based on their unique fragmentation patterns and mass shifts.

-

Data Analysis: Analyze the search results to identify the interacting proteins and the specific amino acid residues involved in the crosslink.

Visualizing Cellular Processes with Benzophenone UAAs

Graphviz diagrams can be used to visualize the complex relationships and workflows involved in benzophenone UAA experiments.

Elucidating Signaling Pathways: The EGFR Example

Benzophenone-containing UAAs are invaluable for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial regulator of cell proliferation and survival, is an excellent example. By incorporating pBpa at various positions within EGFR or its downstream signaling partners, researchers can map the transient interactions that govern signal transduction.

By incorporating pBpa into the intracellular domain of EGFR, for instance, one could identify direct binding partners like Grb2 or PI3K upon EGF stimulation. Similarly, placing pBpa within signaling adaptors like Grb2 would allow for the mapping of its interactions with upstream receptors and downstream effectors like SOS.

Conclusion

The use of unnatural amino acids containing the benzophenone moiety represents a significant advancement in the field of chemical biology. This powerful photo-crosslinking technology provides researchers with an unprecedented ability to capture and identify transient protein interactions in their native cellular environment. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this technique in diverse research and drug discovery applications. As our understanding of the proteome continues to expand, the benzophenone moiety will undoubtedly remain a critical tool for unraveling the intricate networks of protein interactions that underpin life itself.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

Spectroscopic characteristics of Fmoc-p-Bz-D-Phe-OH

An In-depth Technical Guide to the Spectroscopic Characteristics of Fmoc-p-Bz-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-α-Fmoc-p-benzoyl-D-phenylalanine (this compound). Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from the closely related and structurally similar compound, N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH), as a reference. The expected spectral variations arising from the presence of the p-benzoyl group on the phenyl ring are discussed.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a benzoyl (Bz) group at the para position of the phenyl ring.

| Property | Value |

| Chemical Formula | C₃₁H₂₅NO₅ |

| Molecular Weight | 491.5 g/mol [1][2] |

| CAS Number | 117666-97-4[2][3] |

| Appearance | White to off-white solid[2] |

| Storage Conditions | 0-8 °C[2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-Phe-OH, which serves as a reference for the anticipated characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OH

¹H NMR (DMSO-d₆, 400 MHz) [4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.78 | s | COOH |

| 7.89 | d | 2H, Fmoc |

| 7.76 | d | 2H, Fmoc |

| 7.65 | t | 2H, Fmoc |

| 7.41 | t | 2H, Fmoc |

| 7.32 | t | 2H, Fmoc |

| 7.28 - 7.21 | m | 5H, Phenyl |

| 4.22 - 4.13 | m | 3H, Fmoc-CH, CH₂ |

| 3.09 | dd | 1H, β-CH₂ |

| 2.88 | dd | 1H, β-CH₂ |

¹³C NMR (DMSO-d₆, 100 MHz) - Reference: Fmoc-L-Phe-OH (Note: Specific data for Fmoc-Phe-OH was not found in the provided search results, but a general description is provided based on known chemical shifts).

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~156 | C=O (Fmoc Carbamate) |

| ~144, 141 | Quaternary C (Fmoc) |

| ~138 | Quaternary C (Phenyl) |

| ~129, 128, 127, 126, 125, 120 | Aromatic C (Fmoc and Phenyl) |

| ~66 | Fmoc-CH₂ |

| ~56 | α-CH |

| ~47 | Fmoc-CH |

| ~37 | β-CH₂ |

Expected Spectral Features for this compound:

-

¹H NMR: The spectrum will be more complex in the aromatic region (typically 7.0-8.0 ppm) due to the presence of the benzoyl group's five additional aromatic protons. These will likely appear as multiplets. The signals for the D-phenylalanine core and the Fmoc group should be similar to those of the L-isomer, with minor shifts possible due to the electronic effect of the benzoyl substituent.

-

¹³C NMR: Additional aromatic carbon signals from the benzoyl group will be present. A new quaternary carbon signal for the ketone carbonyl group of the benzoyl moiety is expected to appear in the downfield region, typically around 190-200 ppm.

Mass Spectrometry (MS)

Reference Compound: Fmoc-L-Phe-OH

| Ion | m/z |

| [M+Na]⁺ | 410.1 |

| [M+H]⁺ | 388.1 |

Expected Mass Spectrum for this compound:

The molecular weight of this compound is 491.5 g/mol . Therefore, the expected mass spectrum would show:

| Ion | m/z |

| [M+H]⁺ | 492.5 |

| [M+Na]⁺ | 514.5 |

| [M+K]⁺ | 530.5 |

Infrared (IR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OH [5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (Carboxylic Acid) |

| ~3060 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1720 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Fmoc Carbamate) |

| ~1530 | N-H bend |

| ~1450, 740 | Aromatic C=C bend |

Expected IR Spectrum for this compound:

The IR spectrum will be very similar to that of Fmoc-Phe-OH, with the addition of a distinct absorption band corresponding to the carbonyl stretching vibration of the benzoyl ketone.

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 | C=O stretch (Benzoyl Ketone) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Fmoc-protected amino acids is dominated by the strong absorbance of the fluorenyl group.[6][7]

Reference Compound: Fmoc-Phe-OH

| Wavelength (nm) | Molar Extinction Coefficient (ε) | Solvent |

| ~265 | ~18,000 | Acetonitrile |

| ~290 | ~5,800 | Acetonitrile |

| ~301 | ~7,800 | Piperidine/DMF |

Expected UV-Vis Spectrum for this compound:

The benzoyl group is also a chromophore. Its presence is expected to cause a slight red-shift (shift to longer wavelengths) of the absorption maxima and potentially an increase in the molar extinction coefficients. Phenylalanine itself has absorption maxima at approximately 198 nm and 258 nm.[8] The combined chromophoric system of the fluorenyl and benzoyl groups will result in a complex spectrum.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote ionization.[9]

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer for high-resolution mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the spectrum in positive ion mode to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a series of accurate dilutions of the sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λ_max).

-

Measure the absorbance at the λ_max for each concentration.

-

-

Data Analysis:

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (ε).

-

Signaling Pathways and Logical Relationships

While this compound is a synthetic amino acid derivative and not directly involved in biological signaling pathways, its application in peptide synthesis is part of a logical workflow. The benzoylphenylalanine moiety is often incorporated into peptides as a photo-crosslinking agent to study protein-protein interactions. Upon UV irradiation, it forms a reactive species that can covalently bind to interacting proteins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]

- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Fmoc-p-Bz-D-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH) is a photoactivatable amino acid derivative crucial for creating peptide-based affinity probes and advancing drug discovery. Its stability and proper handling are paramount to ensure the integrity of research outcomes and the synthesis of high-quality peptides. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways for this compound, along with detailed experimental protocols for its stability assessment.

Recommended Storage and Handling

Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on its form:

| Form | Temperature | Duration | Key Considerations |

| Solid (Powder) | +2°C to +8°C[1] | Long-term | Protect from moisture and light.[] |

| Stock Solution | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

Handling Precautions:

-

Light Sensitivity: The Fmoc group is known to be sensitive to light, particularly when in solution. Prolonged exposure to UV or ambient light should be minimized to prevent degradation.[]

-

Moisture: Fmoc-amino acids should be stored in a dry environment, as moisture can contribute to hydrolysis.

-

Inert Atmosphere: For very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Factors Influencing Stability

Several factors can impact the shelf-life and purity of this compound:

-

Temperature: While generally stable for short durations at room temperature, elevated temperatures can induce thermal cleavage of the Fmoc group.[4] Long-term storage should always be at refrigerated or frozen temperatures.

-

pH and Chemical Environment: The Fmoc protecting group is notably stable under acidic conditions. However, it is highly labile to basic conditions, especially in the presence of secondary amines like piperidine, which is used for its removal during solid-phase peptide synthesis (SPPS).[5] It also exhibits limited stability towards tertiary amines.[6]

-

Purity of the Material: The initial purity of the Fmoc-amino acid plays a significant role in its long-term stability.

-

Free Amino Acids: The presence of residual free amino acids can catalyze the autocatalytic cleavage of the Fmoc group during storage.[7]

-

Residual Solvents: Ethyl acetate, a common solvent in the synthesis of Fmoc-amino acids, can hydrolyze to form acetic acid over time, which may interfere with subsequent peptide synthesis steps.[7][8]

-

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Fmoc group. Understanding these pathways is essential for troubleshooting and optimizing synthesis protocols.

Caption: Key degradation pathways for this compound.

Experimental Protocol: Stability Assessment by HPLC

To quantitatively assess the stability of this compound, a High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol outlines a general procedure that can be adapted for specific laboratory conditions.

Objective: To determine the purity of this compound over time under various storage conditions (e.g., +4°C, room temperature, elevated temperature) and exposures (e.g., light, humidity).

Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ACN/water) to a final concentration of 1 mg/mL in a volumetric flask.

-